![molecular formula C12H19NO2 B13325705 4-{[1-(Furan-2-YL)ethyl]amino}cyclohexan-1-OL](/img/structure/B13325705.png)
4-{[1-(Furan-2-YL)ethyl]amino}cyclohexan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[1-(Furan-2-YL)ethyl]amino}cyclohexan-1-OL is an organic compound with the molecular formula C12H19NO2. It features a cyclohexanol core substituted with a furan ring and an aminoethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(Furan-2-YL)ethyl]amino}cyclohexan-1-OL typically involves the reaction of cyclohexanone with 2-furylamine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
4-{[1-(Furan-2-YL)ethyl]amino}cyclohexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as NaBH4 or LiAlH4.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Various nucleophiles, including alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of N-substituted cyclohexanol derivatives.
Wissenschaftliche Forschungsanwendungen
4-{[1-(Furan-2-YL)ethyl]amino}cyclohexan-1-OL has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential antibacterial and antifungal properties, making it a candidate for drug development.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific properties.
Biological Studies: The compound’s interactions with biological targets can be studied to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It can be used in the synthesis of various industrial chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 4-{[1-(Furan-2-YL)ethyl]amino}cyclohexan-1-OL involves its interaction with specific molecular targets. The furan ring and aminoethyl group enable the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-1-(furan-2-yl)ethanol: Similar structure but lacks the cyclohexanol core.
4-{[1-(Furan-2-yl)ethyl]amino}cyclohexanone: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
4-{[1-(Furan-2-YL)ethyl]amino}cyclohexan-1-OL is unique due to its combination of a cyclohexanol core with a furan ring and an aminoethyl group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C12H19NO2 |
|---|---|
Molekulargewicht |
209.28 g/mol |
IUPAC-Name |
4-[1-(furan-2-yl)ethylamino]cyclohexan-1-ol |
InChI |
InChI=1S/C12H19NO2/c1-9(12-3-2-8-15-12)13-10-4-6-11(14)7-5-10/h2-3,8-11,13-14H,4-7H2,1H3 |
InChI-Schlüssel |
XXRWWTCZMYONOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CO1)NC2CCC(CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


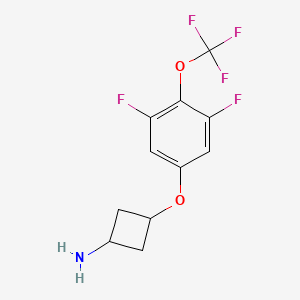

![(R)-6-Chlorospiro[benzo[d][1,3]oxazine-4,3'-piperidin]-2(1H)-one](/img/structure/B13325634.png)

![5-(1-Methyl-1H-pyrazol-5-yl)-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13325640.png)
![4-Methyl-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13325641.png)
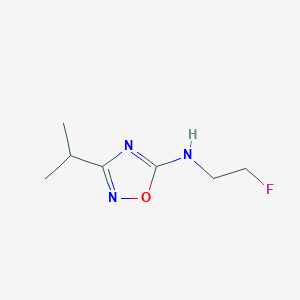
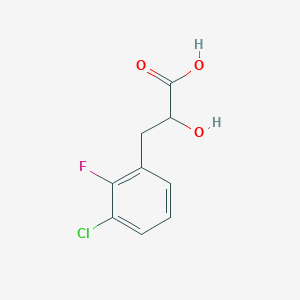
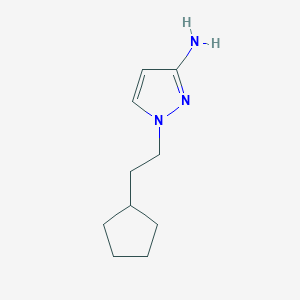
![N-(2-aminophenyl)-4-[[[(2R,3S)-9-(dimethylamino)-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-2,3,4,7-tetrahydro-1,5-benzoxazonin-2-yl]methyl-methylamino]methyl]benzamide](/img/structure/B13325655.png)
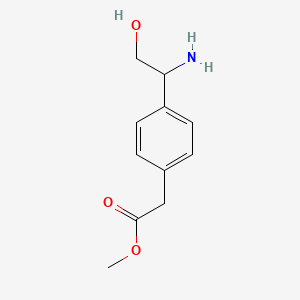
![(1S,3S)-3-(Trifluoromethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B13325673.png)
![tert-Butyl (R)-8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13325690.png)
![Rel-(5R,7R)-7-((4-(2,6-diChlorophenyl)piperidin-1-yl)methyl)-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B13325692.png)
